molecular formula C16H15ClF3N5O B1350350 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-methylphenyl)methylideneamino]urea

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-methylphenyl)methylideneamino]urea

Cat. No.: B1350350
M. Wt: 385.77 g/mol
InChI Key: WTBXQDHJOKEQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further reactions to introduce the hydrazide and methylidene groups. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridine
  • 2-chloro-4-(trifluoromethyl)pyridine
  • 5-chloro-2-(trifluoromethyl)pyridine
  • 2-chloro-3-fluoro-6-(trifluoromethyl)pyridine

Uniqueness

N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-methylphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N5O/c1-10-3-5-11(6-4-10)8-22-23-15(26)24-25(2)14-13(17)7-12(9-21-14)16(18,19)20/h3-9H,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBXQDHJOKEQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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